![molecular formula C8H7F2NO3S B12577789 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol CAS No. 198278-49-8](/img/structure/B12577789.png)
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol is an organic compound characterized by the presence of a difluoro-nitrophenyl group attached to a sulfanyl-ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol typically involves the reaction of 2,3-difluoro-6-nitrophenol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Halides, alkoxides, basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoro-nitrophenyl group can participate in various biochemical interactions, while the sulfanyl-ethanol moiety can modulate the compound’s reactivity and binding affinity. These interactions can lead to the modulation of enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Nitrophenyl)sulfanyl]ethan-1-ol: Similar structure but with a different substitution pattern on the phenyl ring.
2,3-Difluoro-6-nitrophenol: Lacks the ethan-1-ol moiety but shares the difluoro-nitrophenyl group.
Uniqueness
2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol is unique due to the presence of both difluoro and nitro groups on the phenyl ring, combined with a sulfanyl-ethanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
198278-49-8 |
|---|---|
Molecular Formula |
C8H7F2NO3S |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-(2,3-difluoro-6-nitrophenyl)sulfanylethanol |
InChI |
InChI=1S/C8H7F2NO3S/c9-5-1-2-6(11(13)14)8(7(5)10)15-4-3-12/h1-2,12H,3-4H2 |
InChI Key |
BMNHBXHAJWBIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])SCCO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(diphenylmethylidene)amino]-4-ethoxypent-4-enoate](/img/structure/B12577712.png)
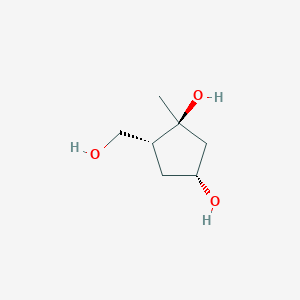
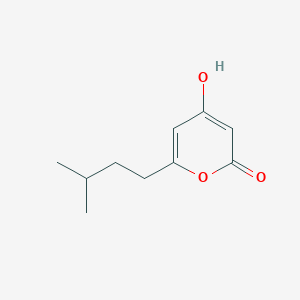
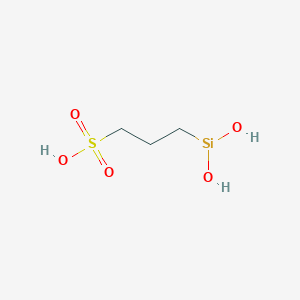
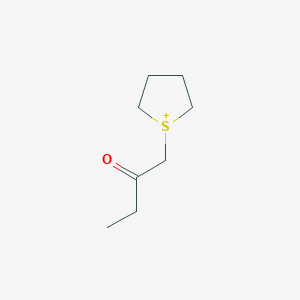
![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![(S)-N-[3-Phenoxybenzyl]-1,2,3,4-tetrahydro-1-naphthaleneamine](/img/structure/B12577752.png)
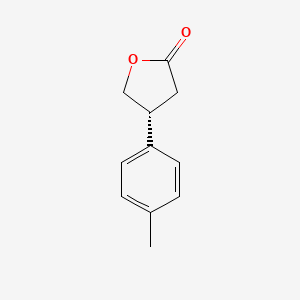
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)
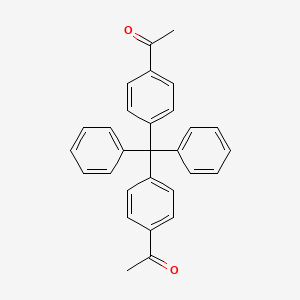
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)

